7-Ethoxy-5-(3-fluorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“7-ETHOXY-5-(3-FLUOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-ETHOXY-5-(3-FLUOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” typically involves multi-step organic reactions. The starting materials often include substituted phenyl and thienyl derivatives, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
“7-ETHOXY-5-(3-FLUOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-ETHOXY-5-(3-FLUOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 7-ETHOXY-5-(3-CHLOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 7-ETHOXY-5-(3-BROMOPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
“7-ETHOXY-5-(3-FLUOROPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C22H19FN2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-ethoxy-5-(3-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19FN2O2S/c1-2-26-19-9-4-8-16-18-13-17(20-10-5-11-28-20)24-25(18)22(27-21(16)19)14-6-3-7-15(23)12-14/h3-12,18,22H,2,13H2,1H3 |
InChI Key |
AWTTYLHOPGXPID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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